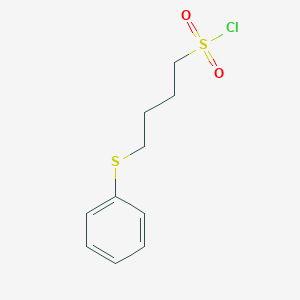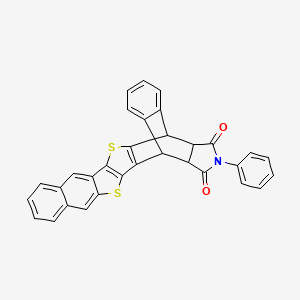
N-Trideuteromethyloxetan-3-amine
Overview
Description
N-Trideuteromethyloxetan-3-amine: is a chemical compound with the molecular formula C4H9NO. It is a derivative of oxetane, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trideuteromethyloxetan-3-amine typically involves the reaction of oxetan-3-amine with deuterated methylating agents. One common method is the reaction of oxetan-3-amine with trideuteromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterated reagents .
Chemical Reactions Analysis
Types of Reactions: N-Trideuteromethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-trideuteromethyl-3-oxetanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-trideuteromethyl-3-oxetanol.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of various substituted oxetane derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halides such as trideuteromethyl iodide, bases like potassium carbonate
Major Products Formed:
Scientific Research Applications
N-Trideuteromethyloxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in labeling studies to trace metabolic pathways and to study the behavior of biological molecules in vivo.
Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those requiring deuterium labeling for improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, where deuterium incorporation is required for specific applications.
Mechanism of Action
The mechanism of action of N-Trideuteromethyloxetan-3-amine involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of enzymatic reactions due to the kinetic isotope effect. This can lead to altered metabolic pathways and improved stability of the compound in vivo .
Comparison with Similar Compounds
N-Methyl-3-oxetanamine: Similar in structure but lacks deuterium atoms.
N-Ethyl-3-oxetanamine: Similar structure with an ethyl group instead of a trideuteromethyl group.
N-Propyl-3-oxetanamine: Similar structure with a propyl group instead of a trideuteromethyl group.
Uniqueness: N-Trideuteromethyloxetan-3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms enhance the stability of the compound and allow for detailed studies of reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
N-(trideuteriomethyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXJPRSYHSLHK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-20-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)
![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)










![7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene](/img/structure/B1459256.png)

